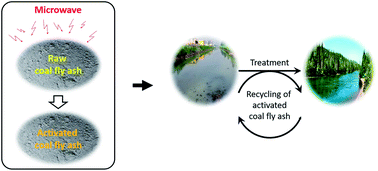A microwave-activated coal fly ash catalyst for the oxidative elimination of organic pollutants in a Fenton-like process†
RSC Advances Pub Date: 2019-03-08 DOI: 10.1039/C9RA00875F
Abstract
Raw coal fly ash was first activated by microwave irradiation to promote its catalytic potential and then used as a Fenton-like catalyst to treat polyacrylamide-contaminated wastewater. The optimal activation conditions of the raw coal fly ash (microwave power = 700 W, irradiation time = 10 min, mixing speed = 120 rpm, and raw coal fly ash loading = 20 g L−1) were determined by the orthogonal test. The significance of each effective parameter follows the order: raw coal fly ash loading > microwave power > irradiation time > mixing speed. Microwave irradiation can change the surface morphology and remarkably increase the specific surface area and pore volume. More than 75% of the TOC in the polyacrylamide-contaminated wastewater can be removed under the optimized treatment conditions ([H2O2] = 12 mg L−1, catalyst loading = 10 g L−1, [polyacrylamide] = 200 mg L−1, T = 313 K). The kinetic study shows that the variation in the catalyst loading and the polyacrylamide concentration can change the degradation path of the polyacrylamide, whereas the variation in the H2O2 dosage can accelerate the degradation of polyacrylamide. The Fenton-like process studied herein has a wider optimal pH range (2–5) than that of the classic Fenton process (3). The catalyst has weak catalytic capacity but better catalytic persistence than that of Fe2+. During the five runs of the catalyst, some heavy metallic and toxic elements (Fe, Al, Ti, Cr, Mn, etc.) can be detected but under the limits of the GB8978-1996 standard. Leaching can weaken the catalytic capacity (i.e., stability) of the catalyst. The catalytic process is caused by the synergism of multiple metals and consists of heterogeneous and homogeneous processes.


Recommended Literature
- [1] Sugar complexation to silicone boronic acids†
- [2] Simultaneous determination of palladium and platinum as dithizonates by fifth-derivative spectrophotometry
- [3] Positive and negative nano-electrospray mass spectrometry of ruthenated serum albumin supported by docking studies: an integrated approach towards defining metallodrug binding sites on proteins†
- [4] Self-assembled Co(ii) molecular squares incorporating the bridging ligand 4,7-phenanthrolino-5,6:5′,6′-pyrazine†
- [5] Sequential molecular doping of non-fullerene organic solar cells without hole transport layers†
- [6] Synthesis of magnetic porous γ-Fe2O3/C@HKUST-1 composites for efficient removal of dyes and heavy metal ions from aqueous solution†
- [7] Effect of toxic ligands on O2 binding to heme and their toxicity mechanism†
- [8] Carbon nanotube–copper ferrite-catalyzed aqueous 1,3-dipolar cycloaddition of in situ-generated organic azides with alkynes†
- [9] Degradable alginate hydrogels crosslinked by the macromolecular crosslinker alginate dialdehyde
- [10] A 3D dendritic WSe2 catalyst grown on carbon nanofiber mats for efficient hydrogen evolution†

Journal Name:RSC Advances
Research Products
-
2-Propenoyl chloride,2-fluoro-
CAS no.: 16522-55-7
-
CAS no.: 16096-33-6
-
CAS no.: 113435-99-7
-
CAS no.: 13059-60-4









